molecular formula C28H31N3O2 B5261883 N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B5261883
M. Wt: 441.6 g/mol
InChI Key: OQZHLBAGIDNSML-LGUFXXKBSA-N
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Description

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 4-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide stands out due to its specific structural features, which confer unique reactivity and binding properties. Its ability to participate in diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O2/c1-5-31(6-2)25-17-11-22(12-18-25)19-26(28(33)29-24-15-9-21(4)10-16-24)30-27(32)23-13-7-20(3)8-14-23/h7-19H,5-6H2,1-4H3,(H,29,33)(H,30,32)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZHLBAGIDNSML-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C)/NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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